molecular formula C23H18N2O3 B2536562 1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea CAS No. 923179-95-7

1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea

Cat. No. B2536562
CAS RN: 923179-95-7
M. Wt: 370.408
InChI Key: KJUWLAYMVWDBDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It might include details of the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Supramolecular Self-Assembly and Crystal Structure Analysis

Research has explored the structural determination of coumarin-based compounds, highlighting their supramolecular self-assembly directed by π-stacking interactions. These studies provide insights into the molecular packing, hydrogen bonding, and π···π interactions within crystals, offering a foundation for designing materials with specific properties. For instance, the crystal structure and Hirshfeld surface analysis of a closely related compound, 1-(2-oxo-2H-chromene-3-carbonyl)-3-(2-methoxy-phenyl)thiourea, have been extensively characterized, revealing intricate details about intramolecular and intermolecular interactions (Saeed et al., 2016).

Crystallography and Polymorphism

The crystallographic analysis and identification of polymorphs of chromene derivatives are critical for understanding their physicochemical properties and potential applications. Studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related compounds have provided valuable data on their crystal structures and polymorphic forms, which are essential for the development of pharmaceuticals and materials (Reis et al., 2013).

Synthesis and Properties of Chromene Derivatives

The synthesis and characterization of novel chromene derivatives, including their spectroscopic, structural, and non-linear optical (NLO) properties, have been a focus of recent research. These studies aim to develop new materials with potential applications in photonics and electronics. For example, novel heterocyclic coumarin-based pyrano-chromene derivatives have been synthesized, and their electronic and structural aspects were analyzed using DFT, revealing distinct NLO properties (Arif et al., 2022).

Antimicrobial and Antioxidant Activities

Coumarin derivatives have been investigated for their biological activities, including antibacterial and antioxidant properties. These studies aim to develop new therapeutic agents with improved efficacy and safety profiles. The synthesis and evaluation of new derivatives of 4-hydroxy-chromen-2-one have demonstrated significant antibacterial activity, showcasing the potential of these compounds in combating microbial infections (Behrami & Dobroshi, 2019).

Mechanism of Action

If the compound is a drug or a pesticide, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-[2-(3-methylphenyl)-4-oxochromen-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-6-5-7-16(12-15)22-14-20(26)19-13-18(10-11-21(19)28-22)25-23(27)24-17-8-3-2-4-9-17/h2-14H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWLAYMVWDBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)-3-phenylurea

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